molecular formula C16H17NO2 B5575325 N-(2,5-dimethylphenyl)-2-phenoxyacetamide CAS No. 303792-44-1

N-(2,5-dimethylphenyl)-2-phenoxyacetamide

Cat. No.: B5575325
CAS No.: 303792-44-1
M. Wt: 255.31 g/mol
InChI Key: UCBCNEZMGLJKFS-UHFFFAOYSA-N
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Description

Contextual Significance of Phenoxyacetamide Scaffolds in Molecular Design

The phenoxyacetamide scaffold is a privileged structural motif in medicinal chemistry and drug discovery, recognized for its versatile biological activities. researchgate.netnih.gov This core structure, characterized by a phenoxy group linked to an acetamide (B32628) moiety, has been incorporated into a wide array of compounds demonstrating significant therapeutic potential. The inherent properties of the phenoxyacetamide framework, such as its ability to form hydrogen bonds and engage in various molecular interactions, contribute to its capacity to bind to diverse biological targets. nih.gov

The biological activities associated with phenoxyacetamide derivatives are extensive and well-documented. Researchers have successfully synthesized and evaluated numerous analogues exhibiting a range of pharmacological effects, including:

Antimicrobial Activity: The phenoxyacetamide scaffold has been a foundation for the development of novel antibacterial and antifungal agents. nih.gov

Anti-inflammatory and Analgesic Properties: A significant number of phenoxyacetamide derivatives have been investigated for their ability to modulate inflammatory pathways, with some exhibiting potent anti-inflammatory and pain-relieving effects. nih.gov

Anticancer Potential: The structural versatility of the phenoxyacetamide core has been exploited to design compounds with cytotoxic activity against various cancer cell lines. nih.govmdpi.com

Antiviral Activity: Certain derivatives have shown promise as antiviral agents, highlighting the broad therapeutic applicability of this scaffold.

Herbicidal and Insecticidal Properties: Beyond medicine, phenoxyacetamide derivatives have also found applications in agriculture as herbicides and insecticides.

The significance of the phenoxyacetamide scaffold lies in its synthetic accessibility and the ease with which its structure can be modified. The phenoxy ring and the N-aryl group can be readily substituted with various functional groups, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This modularity enables chemists to create large libraries of compounds for screening and to optimize lead compounds to enhance their potency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-8-9-13(2)15(10-12)17-16(18)11-19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBCNEZMGLJKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273195
Record name N-(2,5-Dimethylphenyl)-2-phenoxyacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303792-44-1
Record name N-(2,5-Dimethylphenyl)-2-phenoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303792-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethylphenyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Engineering for N 2,5 Dimethylphenyl 2 Phenoxyacetamide

Established Synthetic Routes and Mechanistic Considerations

The formation of the amide and ether linkages in N-(2,5-dimethylphenyl)-2-phenoxyacetamide is central to its synthesis. Traditional and modern catalytic methods have been employed to achieve this, each with distinct mechanistic pathways and operational considerations.

Amidation and Etherification Strategies

The principal methods for constructing the this compound molecule involve the formation of an amide bond between 2,5-dimethylaniline (B45416) and a phenoxyacetic acid derivative, or the formation of an ether bond between a phenol (B47542) and an N-(2,5-dimethylphenyl)-2-haloacetamide derivative.

One of the most common approaches is the direct amidation of 2,5-dimethylaniline with phenoxyacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. While effective, this method can be sensitive to moisture and may require careful control of reaction conditions to avoid side reactions. ijpsr.info

Alternatively, the Williamson ether synthesis can be employed. This involves the reaction of a phenoxide salt with an α-haloacetamide, such as 2-chloro-N-(2,5-dimethylphenyl)acetamide. This method is a classic and reliable way to form the ether linkage.

A prominent reaction in this context is the Ullmann condensation , a copper-catalyzed reaction that can be used for both C-N (amide) and C-O (ether) bond formation. wikipedia.orgmdpi.com Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of ligands and more soluble copper catalysts, allowing for milder reaction conditions. For instance, the use of N,N-dimethylglycine as a ligand has been shown to promote Ullmann-type diaryl ether synthesis at significantly lower temperatures, around 90°C. organic-chemistry.org Microwave-assisted Ullmann coupling reactions have also been developed, offering rapid synthesis times, often within minutes. nih.gov

The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) species which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired product. organic-chemistry.org

Advanced Coupling Reactions in Phenoxyacetamide Synthesis

More contemporary approaches to the synthesis of this compound utilize palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . This reaction has become a powerful tool for the formation of C-N bonds and offers a milder alternative to the Ullmann condensation for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The development of various generations of phosphine-based ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.orgrsc.org The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-aryl amine product. organic-chemistry.org The use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like chitosan-grafted graphene oxide, has also been explored to facilitate catalyst recovery and reuse. lookchem.com

Optimization of Reaction Conditions and Yield Enhancement Protocols

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and costs. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For instance, in the synthesis of N-aryl amides via Buchwald-Hartwig amination, the selection of the ligand is critical. Sterically hindered and electron-rich phosphine (B1218219) ligands often lead to higher reaction rates and yields. The choice of base is also important, with common bases including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The reaction is typically carried out in aprotic polar solvents like toluene, dioxane, or DMF. lookchem.com

The following table summarizes a hypothetical optimization study for the synthesis of an N-aryl amide, illustrating the impact of various parameters on the reaction yield.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene1001275
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane110888
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃DMF901682
4Pd₂(dba)₃ (1)RuPhos (2)K₂CO₃Toluene1001291

This table is a representative example and does not reflect actual experimental data for the specific target compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. geneseo.edu In the context of this compound synthesis, this involves the use of greener solvents, catalysts, and reaction conditions.

A key focus is the replacement of hazardous and volatile organic solvents (VOCs) like DMF, NMP, and dichloromethane (B109758) with more environmentally benign alternatives. acsgcipr.orgwhiterose.ac.uknih.gov Potential green solvents for amide bond formation include bio-derived solvents like Cyrene™ and γ-valerolactone (GVL), as well as mixtures of less hazardous solvents like DMSO and ethyl acetate. acsgcipr.orgnih.gov Water is also an attractive green solvent, and methodologies for carrying out coupling reactions in aqueous media are being developed. nih.gov

The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green chemistry. lookchem.com Furthermore, atom-economical reactions, such as direct amidation, are preferred as they generate less waste. Microwave-assisted synthesis can also be considered a green technique as it often leads to shorter reaction times and reduced energy consumption. nih.gov

The following table highlights some green solvents and their potential application in the synthesis of phenoxyacetamides.

Green SolventPropertiesPotential Application
WaterNon-toxic, non-flammable, readily availableAqueous Ullmann coupling reactions
Cyrene™Bio-derived, biodegradable, high boiling pointReplacement for DMF and NMP in amidation reactions
γ-Valerolactone (GVL)Bio-derived, low toxicitySolvent for amide bond formation
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, lower toxicity than THFAlternative to chlorinated solvents
Dimethyl carbonate (DMC)Low toxicity, biodegradableCan be used in mixtures to reduce viscosity of other green solvents

This table provides examples of green solvents and their general applicability.

Stereochemical Control and Enantioselective Synthesis Approaches

While this compound itself is not chiral, the development of stereoselective methods for the synthesis of related chiral phenoxyacetamide derivatives is an active area of research, particularly for applications in pharmaceuticals where a specific enantiomer is often responsible for the desired biological activity. mdpi.comnih.gov

The introduction of chirality can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can be challenging. iupac.org

For the synthesis of chiral N-aryl amides, enantioselective versions of the Buchwald-Hartwig amination have been developed using chiral phosphine ligands. organic-chemistry.org These ligands create a chiral environment around the palladium catalyst, leading to the preferential formation of one enantiomer.

Another approach involves the use of chiral catalysts for other types of reactions that can be adapted for the synthesis of chiral phenoxyacetamides. For example, enantioselective photocatalysis has emerged as a powerful tool for the synthesis of chiral cyclic compounds. mdpi.com While direct application to this compound may not be relevant, the principles can be applied to the synthesis of more complex, chiral analogues.

The development of enantioselective routes often involves extensive screening of catalysts, ligands, and reaction conditions to achieve high enantiomeric excess (ee).

Structural Elucidation and Conformational Analysis of N 2,5 Dimethylphenyl 2 Phenoxyacetamide and Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is the principal tool for determining the structure of new chemical entities. A combination of Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and mass spectrometric (MS) methods provides a complete picture of the molecular connectivity and composition.

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For N-(2,5-dimethylphenyl)-2-phenoxyacetamide, both ¹H and ¹³C NMR are essential for confirming the structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Amide Proton (N-H): A singlet is anticipated in the downfield region, typically between δ 8.0 and 10.5 ppm, with its exact shift and broadness dependent on solvent and concentration. In a related compound, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide, the amide proton appears at δ 10.22 ppm mdpi.com.

Aromatic Protons: The 2,5-dimethylphenyl ring should exhibit three protons. The H-6 proton, situated between the amide and a methyl group, would likely appear as a singlet around δ 7.0-7.2 ppm. The H-3 and H-4 protons would present as doublets or multiplets in a similar region. The five protons of the phenoxy group are expected between δ 6.9 and 7.4 ppm, with the para-proton appearing as a triplet and the ortho- and meta-protons as doublets or triplets mdpi.com.

Methylene (B1212753) Protons (-O-CH₂-C(O)-): A sharp singlet corresponding to the two methylene protons is expected around δ 4.7 ppm mdpi.com.

Methyl Protons (-CH₃): Two distinct singlets for the non-equivalent methyl groups on the phenyl ring are predicted to appear in the upfield region, around δ 2.1-2.3 ppm.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the range of δ 167-170 ppm mdpi.com.

Aromatic Carbons: The twelve aromatic carbons will produce signals between δ 115 and 158 ppm. The carbon atom attached to the ether oxygen (C-O) is expected at the most downfield end of this range (around δ 158 ppm), while the carbons attached to the nitrogen and methyl groups will also have characteristic shifts mdpi.com.

Methylene Carbon (-O-CH₂-C(O)-): The methylene carbon signal should appear in the range of δ 65-70 ppm mdpi.com.

Methyl Carbons (-CH₃): The two methyl carbons will have signals in the upfield region, typically between δ 17 and 21 ppm.

The following table presents the predicted NMR chemical shifts for this compound based on data from analogous structures.

Atom/Group Predicted ¹H NMR Shift (δ, ppm) Predicted ¹³C NMR Shift (δ, ppm)
Amide (N-H)8.0 - 10.5-
Carbonyl (C=O)-167 - 170
Methylene (-CH₂-)~4.765 - 70
Phenoxy Aromatic (C₅H₅)6.9 - 7.4115 - 158
Dimethylphenyl Aromatic (C₆H₃)7.0 - 7.2125 - 138
Methyl (-CH₃)2.1 - 2.317 - 21

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. These two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa.

Key expected vibrational bands for this compound include:

N-H Stretch: A sharp, prominent band in the IR spectrum between 3200 and 3400 cm⁻¹, characteristic of a secondary amide N-H bond nih.gov.

Aromatic C-H Stretch: Bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of an amide, expected between 1650 and 1690 cm⁻¹. Studies of similar N-aryl amides confirm this range nih.gov.

N-H Bend coupled with C-N Stretch (Amide II band): This band, appearing between 1510 and 1570 cm⁻¹, is another key indicator of the amide group nih.gov.

C-O-C Stretch: The asymmetric stretch of the ether linkage is expected to produce a strong band in the IR spectrum, typically around 1240-1260 cm⁻¹. The symmetric stretch appears at a lower frequency, around 1020-1080 cm⁻¹.

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the phenyl ring vibrations.

The Raman spectrum would also show characteristic bands, particularly for the symmetric vibrations of the aromatic rings and the C=O bond.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Typical IR Intensity
N-H StretchSecondary Amide3200 - 3400Strong, Sharp
C=O Stretch (Amide I)Amide Carbonyl1650 - 1690Very Strong
N-H Bend (Amide II)Amide1510 - 1570Strong
Asymmetric C-O-C StretchAryl Ether1240 - 1260Strong
Aromatic C=C BendingPhenyl Rings1450 - 1600Medium to Strong

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₆H₁₇NO₂), the expected monoisotopic mass is approximately 255.1259 Da.

Upon electron ionization (EI), the molecule is expected to undergo fragmentation at its weakest bonds. Plausible fragmentation pathways include:

Amide Bond Cleavage: Scission of the amide bond can lead to two primary fragments: the phenoxyacetyl cation ([C₈H₇O₂]⁺, m/z 135) or the 2,5-dimethylphenylaminyl radical, and the 2,5-dimethylphenyl isocyanate fragment ion or the corresponding anilinium ion ([C₈H₁₀N]⁺, m/z 120).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for amides, which would generate the [M-C₇H₅O]⁺ ion (loss of the phenoxy group) or the prominent phenoxymethyl (B101242) cation ([C₇H₇O]⁺, m/z 107) and the corresponding radical.

McLafferty Rearrangement: While less direct, a rearrangement involving the transfer of a hydrogen atom from the phenyl ring to the carbonyl oxygen followed by cleavage could also occur, though it is less probable than direct bond scissions.

The resulting mass spectrum would be a unique fingerprint, confirming the molecular weight and lending strong support to the proposed structure through these characteristic fragments.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as N-(2,6-dimethylphenyl)acetamide, provides significant insight into the expected solid-state conformation and packing. researchgate.net

Studies on similar acetanilides reveal that the amide group is generally planar or nearly planar. researchgate.netmdpi.commostwiedzy.pl A key structural feature in the crystal packing of secondary amides is the formation of intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O oxygen acceptor of an adjacent molecule. This N-H···O interaction typically organizes the molecules into one-dimensional chains or tapes propagating through the crystal lattice. researchgate.netmdpi.com

Parameter Data for N-(2,6-Dimethylphenyl)acetamide researchgate.net Expected for this compound
Crystal SystemOrthorhombicDependent on packing, could be monoclinic or orthorhombic
Space GroupPbcaDependent on packing
a (Å)9.145-
b (Å)13.215-
c (Å)15.993-
Key InteractionIntermolecular N-H···O hydrogen bondsHighly probable
Supramolecular MotifChains/TapesHighly probable

Conformational Dynamics and Isomeric Studies

Beyond the static solid-state structure, the conformational freedom of this compound in solution is of great interest. The molecule possesses several rotatable single bonds, leading to a complex conformational landscape.

Amide Bond (C-N): Due to its partial double-bond character, rotation around the amide bond is highly restricted. The trans conformation (where the carbonyl oxygen and the N-H proton are on opposite sides) is overwhelmingly favored energetically over the cis conformation.

N-Aryl Bond (N-C_aryl): Rotation around this bond determines the orientation of the dimethylphenyl ring relative to the amide plane. Steric hindrance between the ortho-methyl group and the N-H or carbonyl group will create a significant rotational barrier, favoring a twisted, non-planar conformation.

Side Chain Bonds (C(O)-CH₂, CH₂-O, O-C_aryl): Rotation around these bonds grants the phenoxyacetamide side chain considerable flexibility. The preferred conformation will be a balance between minimizing steric clashes and maximizing any potential weak intramolecular interactions.

Conformational preferences can be studied using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons. nih.govmdpi.com For example, a NOESY experiment could reveal the proximity of the ortho-methyl protons to the N-H proton, providing direct evidence for the preferred rotational angle about the N-Aryl bond. Computational modeling, such as Density Functional Theory (DFT), can also be employed to calculate the relative energies of different conformers and map the potential energy surface of the molecule. researchgate.net Such studies would likely show that the global minimum energy conformation is one that minimizes the steric repulsion of the bulky substituents while allowing for favorable, albeit weak, intramolecular contacts.

Computational and Theoretical Investigations of N 2,5 Dimethylphenyl 2 Phenoxyacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. researchgate.net These methods provide a detailed understanding of electron distribution and energy levels, which are crucial for predicting chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy level is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness. A smaller gap suggests higher reactivity. For N-(2,5-dimethylphenyl)-2-phenoxyacetamide, these values can be calculated to predict its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron density distribution around a molecule. researchgate.net It helps predict where the molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. In an MEP map of the title compound, regions of negative potential (typically colored red) would indicate electron-rich areas, such as around the oxygen atoms of the ether and amide groups, which are prone to electrophilic attack. Regions of positive potential (colored blue), likely found near the amide hydrogen, signify electron-poor areas susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, charge transfer, and intramolecular interactions resulting from orbital overlap. researchgate.net This analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, providing insight into the stability conferred by conjugation and hyperconjugation within the molecular structure of this compound.

Table 1: Hypothetical Quantum Chemical Properties of this compound
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability. nih.gov
LUMO Energy-1.2 eVIndicates electron-accepting capability. nih.gov
HOMO-LUMO Gap (ΔE)5.3 eVPredicts chemical stability and reactivity.
Dipole Moment3.2 DMeasures the polarity of the molecule.

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations offer a way to observe the physical movements and conformational changes of a molecule over time. nih.gov By simulating the interactions between the atoms of the molecule and with its environment (like a solvent), MD provides critical information on stability and flexibility. mdpi.com

Root Mean Square Deviation (RMSD): RMSD is calculated to monitor the conformational stability of the molecule during the simulation. A plot of RMSD against time that reaches a plateau indicates that the molecule has achieved a stable conformation. nih.govmdpi.com For this compound, a stable RMSD value around 2 Å would suggest minimal structural deviation and a stable fold. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of a molecule by measuring the fluctuation of each atom around its average position. Higher RMSF values for specific atoms or functional groups within this compound would indicate greater mobility in those areas.

Solvent Accessible Surface Area (SASA): SASA quantifies the portion of the molecule's surface that is accessible to a solvent. mdpi.com Changes in SASA can indicate conformational changes that either bury parts of the molecule or expose them to the solvent, which is particularly important when studying its interaction with biological macromolecules. mdpi.com

Table 2: Typical Parameters from a Molecular Dynamics Simulation
MetricTypical ResultInterpretation
Average RMSD1.5 ± 0.3 ÅThe molecule maintains a stable conformation. nih.gov
Average Rg5.8 ± 0.2 ÅThe molecule's compactness is consistent over time.
Average SASA350 ŲIndicates the average solvent exposure of the molecule. mdpi.com

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening techniques are powerful computational tools used to search large databases of chemical compounds to identify those that are likely to bind to a biological target. simulations-plus.com Should this compound be identified as a hit, these methods can be used to design more potent derivatives.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. If this compound shows activity, a pharmacophore model could be generated from its structure to screen for other compounds with similar features. simulations-plus.com

Structure-Based and Ligand-Based Virtual Screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Candidate molecules, including derivatives of this compound, are computationally "docked" into the target's binding site to predict their binding affinity and orientation. This approach has been successfully used for other phenoxyacetamide derivatives. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS uses a set of known active molecules as a template. A model, such as a quantitative structure-activity relationship (QSAR) model, is built based on the properties of these active compounds and then used to screen libraries for molecules with similar characteristics. nih.gov

Table 3: Comparison of Virtual Screening Methodologies
MethodologyRequirementPrincipleApplication for the Compound
Structure-BasedKnown 3D structure of the target protein.Docking molecules into the target's active site.To predict binding modes and affinities to a specific receptor. mdpi.com
Ligand-BasedA set of known active molecules.Screening for molecules with similar properties to known actives. nih.govTo find novel scaffolds with similar activity when the target is unknown.

Predictive Modeling for Reaction Pathways and Mechanistic Insights

Computational chemistry can also be used to predict the most probable pathways for a chemical synthesis and to understand the underlying reaction mechanisms. For this compound, the synthesis likely involves the reaction of 2-phenoxyacetyl chloride with 2,5-dimethylaniline (B45416). A similar approach, the Schotten-Baumann reaction, is used for related N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives. ijper.org

Theoretical models can calculate the energy profiles of different potential reaction pathways. By computing the energies of reactants, transition states, and products, chemists can identify the most energetically favorable route, potentially improving reaction yields and reducing byproducts. These models provide a step-by-step visualization of bond formation and cleavage, offering mechanistic insights that are difficult to obtain through experimental means alone. For example, DFT calculations can be employed to study the transition state of the acylation step, helping to optimize reaction conditions such as temperature and catalyst choice.

Investigation of Molecular Interactions and Biological Perturbation Mechanisms Mediated by N 2,5 Dimethylphenyl 2 Phenoxyacetamide

Structure-Activity Relationship (SAR) Studies of the Phenoxyacetamide Moiety

The phenoxyacetamide scaffold is a versatile structure that has been the focus of numerous medicinal chemistry campaigns. Structure-Activity Relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds by systematically modifying different parts of the molecule and assessing the impact on biological activity.

The nature and position of substituents on both the phenoxy and phenylacetamide rings play a critical role in molecular recognition. These effects are largely driven by electrostatic and steric interactions between the compound and its biological target.

Systematic exploration of the phenoxyacetamide structure has revealed highly responsive SARs, indicating that specific interactions with a target are taking place. nih.gov In the context of inhibiting the Pseudomonas aeruginosa type III secretion system (T3SS), researchers found that the potency of phenoxyacetamide inhibitors was significantly influenced by substituents on the phenoxy ring. For instance, the introduction of electron-withdrawing groups or halogens at specific positions could enhance inhibitory activity, likely by modulating the electronic properties of the phenoxy ring and its ability to engage in pi-stacking or other non-covalent interactions. nih.gov The cumulative effect of these structural modifications was often additive, leading to the development of optimized inhibitors with significantly improved potency (IC50 values <1μM). nih.gov

In another study focusing on inhibitors for the enzyme NOTUM, a carboxylesterase involved in Wnt signaling, SAR studies were guided by structure-based drug design (SBDD). nih.gov Starting from a simple 2-phenoxyacetamide (B1293517) fragment, modifications were made to explore the binding pocket. The addition of different substituents helped to map out the electrostatic and hydrophobic contours of the enzyme's active site, leading to the design of more potent inhibitors. nih.gov Similarly, for agonists of the free fatty acid receptor 1 (FFA1), converting various amide linkers within the phenoxyacetamide scaffold was explored to decrease molecular weight and lipophilicity while maintaining agonistic activity. nih.gov

Table 1: Influence of Substituents on Biological Activity of Phenoxyacetamide Derivatives

TargetSubstituent ModificationObserved Effect on ActivityReference
P. aeruginosa T3SSAddition of specific structural features to phenoxy ringAdditive increase in potency, leading to IC50 <1µM nih.gov
NOTUM EnzymeOptimization of substituents based on SBDDIncreased inhibitory potency from 33 µM to 0.032 µM nih.gov
FFA1 ReceptorConversion of amide linkersDecreased lipophilicity while maintaining agonistic activity nih.gov
Antiplasmodial ActivityReplacement of 4-fluorophenoxy with HydrogenModerate activity and selectivity observed mdpi.com

For a molecule to be an effective inhibitor or modulator, it must present a shape and distribution of functional groups that are complementary to its biological target. taylorandfrancis.com For instance, in the development of selective COX-2 inhibitors, a common structural theme is a core ring with two attached aryl groups. mdpi.com One of these aryl groups typically bears a para-substitution, which fits into a specific side pocket present in the COX-2 enzyme but not in the COX-1 isoform, conferring selectivity. mdpi.com

Studies on peptidomimetics illustrate how small molecules can be designed to mimic the key stereochemical features of a peptide's bioactive conformation. mdpi.com This often involves creating a rigid scaffold that holds essential pharmacophoric elements in the correct spatial orientation to interact with a receptor. For phenoxyacetamide derivatives, the acetamide (B32628) linker provides a degree of rotational freedom. The topographical arrangement is dictated by the substitution pattern, which can introduce steric hindrance that favors a particular conformation, thereby enhancing binding specificity. For example, in antiplasmodial phenoxybenzamides, the substitution pattern on the anilino part of the molecule and the size of the substituents were found to be critical for activity and cytotoxicity. mdpi.com The para-substituted derivatives were generally more active than their ortho-substituted counterparts, highlighting a clear topographical preference. mdpi.com

Elucidation of Enzyme Inhibition Mechanisms

Phenoxyacetamide derivatives have been identified as inhibitors of a variety of enzymes, acting through different mechanisms. Enzyme inhibitors are designed to block the enzyme's active site or an allosteric site, thereby preventing the normal substrate from binding and reacting. taylorandfrancis.com

NOTUM Inhibition: A crystallographic fragment screen identified 2-phenoxyacetamide as binding within the palmitoleate (B1233929) pocket of the carboxylesterase NOTUM. nih.gov This initial hit had modest inhibitory activity (IC50 of 33 μM). nih.gov The mechanism involves the compound occupying the active site where the natural substrate (a palmitoleoylated Wnt protein) would normally bind, thus preventing the enzyme from carrying out its function. nih.gov This is a form of competitive inhibition. taylorandfrancis.com

DOT1L Inhibition: Phenoxyacetamide derivatives were identified as inhibitors of the histone methyltransferase DOT1L through a hierarchical docking-based virtual screening. nih.gov Molecular dynamics simulations suggested these compounds could achieve a stable equilibrium with DOT1L, and binding free energy calculations indicated a high binding affinity. nih.gov The mechanism here is the direct binding to the enzyme, likely at or near the active site, preventing it from methylating its histone substrates. nih.gov

BCR-ABL1 Kinase Inhibition: A series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were discovered as novel inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia (CML). nih.gov These compounds were identified through structure-based virtual screening. nih.govmdpi.com The mechanism involves inhibiting the constitutive kinase activity that drives aberrant cell proliferation. nih.gov

Cyclooxygenase (COX) Inhibition: Certain phenoxy acetic acid derivatives have been evaluated as selective COX-2 inhibitors. mdpi.com These inhibitors work by blocking the cyclooxygenase enzyme, which prevents the metabolism of arachidonic acid into prostaglandins, key mediators of inflammation. mdpi.com The selectivity for COX-2 over COX-1 is achieved by designing molecules that can fit into a specific side pocket of the COX-2 active site. mdpi.com

Table 2: Enzyme Inhibition by Phenoxyacetamide Derivatives

Enzyme TargetDerivative ClassInhibition MechanismReported Potency (IC50)Reference
NOTUM2-PhenoxyacetamidesCompetitive binding in palmitoleate pocket33 µM (initial hit) to 0.032 µM (optimized) nih.gov
DOT1LPhenoxyacetamidesDirect binding predicted by molecular dockingFavorable binding free energy (-303.9 kJ/mol for best hit) nih.gov
BCR-ABL1N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamidesInhibition of kinase activityAntiproliferative IC50 in low µM range nih.gov
COX-2Phenoxy acetic acid derivativesSelective blocking of the active siteIC50 = 5.3 µM for most potent compound mdpi.com

Analysis of Receptor Binding Affinities and Modulatory Effects

In addition to enzyme inhibition, phenoxyacetamide derivatives can also act as modulators of receptor function. The free fatty acid receptor 1 (FFA1) has been a target for phenoxyacetamide-based agonists in the context of type 2 diabetes treatment. nih.gov FFA1 is a G-protein coupled receptor, and its activation by agonists can lead to downstream signaling events. A study described the discovery of a potent FFA1 agonist from this class of compounds, which demonstrated considerable agonistic activity and efficacy in improving glucose tolerance in mice. nih.gov The binding of these compounds to the receptor initiates a conformational change that triggers the desired cellular response.

Cellular and Subcellular Target Identification Strategies

When a compound shows a desirable phenotypic effect, identifying its direct molecular target(s) within the cell is a critical but challenging step. drughunter.com Several methods are employed for this "target deconvolution."

Chemical Proteomics: This is a widely used approach where the bioactive compound is modified into a "chemical probe" by attaching a tag (e.g., biotin, or a clickable group like an azide (B81097) or alkyne). drughunter.com This probe is incubated with cell lysates or in living cells, and the target protein it binds to is "fished out" and identified, typically by mass spectrometry. drughunter.comnih.gov

Fragment-Based Screening: As used in the discovery of NOTUM inhibitors, crystallographic screening of a library of small chemical fragments can identify initial hits that bind to a specific protein target. nih.gov This method directly identifies the target and provides structural information for further optimization.

Label-Free Methods: To avoid potential issues with chemical probes altering a compound's activity, label-free methods have been developed. Stability proteomics, for instance, measures how a compound protects its target protein from denaturation by heat or chemicals. drughunter.com

In Situ Imaging: Advanced techniques like Clearing-Assisted Tissue Click Chemistry (CATCH) allow for the direct visualization of drug-target interactions at a subcellular resolution within intact tissues. nih.gov This can reveal not only which cells a drug targets but also where within the cell the interaction occurs, providing valuable information that cannot be obtained from homogenized tissue samples. nih.gov

Genetic and Transcriptomic Approaches: Comparing the phenotypic or gene-expression profile of cells treated with a compound to profiles from cells where specific genes are knocked down (e.g., via CRISPR or RNAi) can provide clues to the compound's target and mechanism of action. drughunter.com

Pathway Analysis of Investigated Biological Effects

Once a target is identified, pathway analysis helps to understand the broader biological consequences of its modulation. This involves studying the downstream signaling cascades and cellular processes affected by the compound.

Inflammatory Cascades: Phenylacetamide derivatives of resveratrol (B1683913) have been shown to possess anti-inflammatory activity. mdpi.com In lipopolysaccharide (LPS)-activated monocytic cells, these compounds were able to inhibit the synthesis of nitric oxide (NO) and reactive oxygen species (ROS), as well as the secretion of prostaglandin (B15479496) E2 (PGE2). mdpi.com These molecules are key mediators in inflammatory pathways, suggesting that the compounds interfere with signaling cascades such as the NF-κB pathway, which is commonly activated by LPS.

Cellular Proliferation Pathways: The inhibition of the BCR-ABL1 kinase by N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives directly impacts pathways controlling cell proliferation and apoptosis. nih.gov Western blot analysis in CML cells (K562) showed that treatment with these compounds led to a dose-dependent decrease in the phosphorylation of downstream signaling proteins, including STAT5 and CRKL. nih.govmdpi.com Dephosphorylation of these key nodes blocks the pro-survival and proliferative signals that are constitutively active in these cancer cells. nih.gov Furthermore, other phenylacetamide derivatives have been shown to induce cell cycle arrest at the G1 phase and trigger apoptosis in breast cancer cell lines, indicating a profound impact on the molecular machinery that governs cell division and programmed cell death. mdpi.com

Table 3: Summary of Investigated Biological Pathways

Biological EffectAffected Pathway/MediatorsCompound ClassReference
Anti-inflammatoryInhibition of NO, ROS, and PGE2 productionPhenylacetamide Resveratrol Derivatives mdpi.com
Antiproliferative (CML)Inhibition of BCR-ABL1 downstream signaling (p-STAT5, p-CRKL)N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamides nih.govmdpi.com
Antiproliferative (Breast Cancer)Induction of G1 phase cell cycle arrest and apoptosisPhenylacetamide Resveratrol Derivatives mdpi.com
Plant Defense ResponseUpregulation of pathogen-inducible terpene synthase (TPS04)N-(2-hydroxy-5-nitrophenyl) acetamide mdpi.com

Design and Synthesis of Novel Derivatives and Analogs of N 2,5 Dimethylphenyl 2 Phenoxyacetamide

Scaffold Modification Strategies for Enhanced Molecular Properties

Scaffold modification is a fundamental approach in drug discovery to explore new chemical space and enhance the properties of a lead compound. For N-(2,5-dimethylphenyl)-2-phenoxyacetamide, modifications can be strategically applied to its three main components: the 2,5-dimethylphenyl ring, the acetamide (B32628) linker, and the phenoxy group. The goal of these modifications is to improve characteristics such as metabolic stability, target affinity, and permeability. researchgate.net

One common strategy is cyclization, which can rigidify the molecule's conformation to better fit a biological target and can also protect against metabolic degradation. researchgate.net For instance, the flexible phenoxyacetamide backbone could be constrained by incorporating it into a heterocyclic ring system.

Another approach involves altering the substitution pattern on the aromatic rings. The introduction of different functional groups on the 2,5-dimethylphenyl or the phenoxy ring can significantly impact electronic properties, lipophilicity, and hydrogen bonding potential, all of which are critical for biological activity. nih.gov Research on related scaffolds has shown that the addition of electron-withdrawing or electron-donating groups can modulate the compound's interaction with its target.

The following table illustrates potential scaffold modifications and their intended effects on molecular properties.

Modification Strategy Targeted Region of this compound Potential Enhancement of Molecular Properties Example from Related Research
Introduction of HeterocyclesPhenoxyacetamide backboneIncreased rigidity, improved metabolic stabilityFormation of oxazolidinones or oxazinanones from related acyclic precursors. researchgate.net
Alteration of Substituents2,5-dimethylphenyl ring or phenoxy ringModulation of lipophilicity, electronic properties, and target interactionsIntroduction of fluorine to enhance metabolic stability and potency. nih.gov
Ring Expansion/ContractionPhenoxy ringOptimization of steric interactions within the binding pocketNot specifically reported for this scaffold, but a general strategy in medicinal chemistry.

Rational Design of Hybrid Molecules Incorporating the Phenoxyacetamide Core

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially synergistic or multi-target activities. cambridgemedchemconsulting.commdpi.com The this compound scaffold can be a key component in the design of such hybrid molecules. This approach can lead to compounds with improved efficacy, a broader spectrum of activity, or a reduced likelihood of developing resistance. mdpi.com

One rational design approach involves linking the phenoxyacetamide core to another molecule known to have a complementary biological activity. For example, if this compound targets a specific enzyme, it could be hybridized with a molecule that inhibits a different enzyme in the same pathological pathway. This can result in a dual-action drug.

The design of these hybrids requires careful consideration of the linker used to connect the two pharmacophores. The linker must be stable and position the two moieties in an optimal orientation to interact with their respective targets. A study on N-phenyl-2-(phenyl-amino) acetamide derivatives demonstrated the synthesis of various analogs by reacting an acid chloride derivative with different primary aromatic amines, a technique applicable to creating hybrid structures. spirochem.com

The table below presents hypothetical hybrid molecule designs based on the phenoxyacetamide core.

Pharmacophore 1 Pharmacophore 2 Potential Therapeutic Target Rationale for Hybridization
This compoundA known kinase inhibitor moietyCancerTo create a dual-target anticancer agent with potentially enhanced efficacy.
This compoundAn antimicrobial peptide fragmentInfectious DiseasesTo improve cell penetration and antimicrobial activity. u-tokyo.ac.jp
This compoundA moiety targeting a specific receptor in the central nervous systemNeurological DisordersTo develop a multi-target drug for complex neurological diseases.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating a large number of diverse but structurally related molecules, known as a library. researchgate.netufrj.brnih.gov This technique can be applied to the this compound scaffold to systematically explore the structure-activity relationships (SAR). Both solid-phase and solution-phase combinatorial synthesis methods can be employed.

In a solid-phase approach, the core scaffold could be attached to a resin, and then various building blocks can be added in a stepwise fashion to the different reactive sites of the molecule. For example, a library of analogs could be created by reacting a resin-bound phenoxyacetic acid with a diverse set of substituted anilines.

Alternatively, solution-phase parallel synthesis can be used to generate a library in a multi-well format. ufrj.br This allows for the production of a grid of compounds where each well contains a unique derivative of this compound. For instance, a set of phenoxyacetic acids could be reacted with a set of anilines to generate a matrix of products.

Virtual combinatorial libraries can also be designed and screened in silico before actual synthesis, which is a cost-effective way to prioritize compounds with a higher likelihood of being active. researchgate.net

The following table outlines a hypothetical combinatorial library design for this compound derivatives.

Core Scaffold Component Set of Building Blocks (R1) Set of Building Blocks (R2) Resulting Library
Phenoxyacetic acidVarious substituted anilines (e.g., chloro, fluoro, methyl anilines)Not applicableA library of N-aryl-2-phenoxyacetamides.
2,5-dimethylaniline (B45416)Various substituted phenoxyacetic acids (e.g., with substituents on the phenoxy ring)Not applicableA library of N-(2,5-dimethylphenyl)-2-(substituted phenoxy)acetamides.
Amide bond formationA diverse set of carboxylic acids and a diverse set of anilinesNot applicableA large library with variations on both sides of the amide bond.

Bioisosteric Replacement Strategies in Derivative Design

Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another atom or group with similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. This approach is widely used to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity.

For this compound, several bioisosteric replacements can be considered. For example, the methyl groups on the phenyl ring could be replaced with other small alkyl groups or halogens like chlorine or fluorine. The replacement of hydrogen with fluorine is a common strategy to block metabolic oxidation and can influence the compound's electronic properties. nih.gov

The ether linkage in the phenoxy group is another site for bioisosteric replacement. It could be substituted with a thioether, a sulfoxide, a sulfone, or an amine linkage. Each of these changes would alter the geometry, polarity, and hydrogen bonding capacity of the molecule.

The amide bond itself can be replaced with other groups such as a reverse amide, an ester, or a ketone, although this would be a more significant modification. The following table provides examples of potential bioisosteric replacements for this compound.

Original Functional Group Bioisosteric Replacement Rationale for Replacement Example from Related Research
Methyl (-CH3)Chlorine (-Cl) or Fluorine (-F)To alter lipophilicity and electronic properties, and potentially block metabolism. nih.govFluorine substitution in various drug candidates to enhance potency. nih.gov
Ether (-O-)Thioether (-S-), Sulfoxide (-SO-), or Sulfone (-SO2-)To modify bond angles, polarity, and metabolic stability.Thioether derivatives of other bioactive molecules have been explored.
Amide (-CONH-)Reverse Amide (-NHCO-) or Ester (-COO-)To change hydrogen bonding patterns and susceptibility to hydrolysis.The use of ester and amide bioisosteres is a common strategy in drug design.
Phenyl ringPyridyl or Thienyl ringTo introduce heteroatoms that can alter solubility, polarity, and potential for hydrogen bonding.Replacement of phenyl with pyridyl in other drug scaffolds to improve properties.

Analytical Methodologies for Quantitative and Qualitative Analysis in Research Contexts

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to the analysis of N-(2,5-dimethylphenyl)-2-phenoxyacetamide, providing the necessary separation from impurities, starting materials, and byproducts of synthesis, as well as from complex sample matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of this compound. Reversed-phase HPLC is particularly well-suited for this non-polar compound.

A typical HPLC method would involve a C18 stationary phase, which effectively retains the analyte through hydrophobic interactions. The mobile phase is generally a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. An isocratic elution, where the mobile phase composition remains constant, can be employed for routine purity checks. However, a gradient elution, with a progressively increasing organic solvent concentration, is often preferred for separating a wider range of impurities with varying polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings within the this compound structure exhibit significant absorbance in the UV spectrum. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. The method's performance is validated for linearity, accuracy, precision, and sensitivity. For instance, a method for a structurally similar compound, 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide (B32628), demonstrated linearity with a correlation coefficient (r²) of 1.000 and high precision, with relative standard deviation values for intra- and interday studies being less than 1%. nih.gov

Table 1: Representative HPLC Parameters for Analysis of this compound

Parameter Typical Value/Condition
Stationary Phase C18 (octadecylsilane), 5 µm particle size
Column Dimensions 250 mm x 4.6 mm
Mobile Phase Acetonitrile and Water/Buffer (e.g., phosphate (B84403) buffer)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10-20 µL

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS analysis can be performed on its volatile derivatives. jfda-online.com

Derivatization is a key step in preparing the analyte for GC-MS analysis. jfda-online.com This process involves chemically modifying the compound to increase its volatility and thermal stability. For this compound, derivatization might target the amide group. For instance, acylation or silylation are common derivatization techniques used for amides. jfda-online.com The use of derivatizing agents like pentafluorobenzyl bromide has been successful for related phenoxy acid herbicides, enabling sensitive detection. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios of the ions. This fragmentation pattern serves as a chemical fingerprint, allowing for confident identification of the analyte. For related N-aryl amides, mass spectral analysis has been used to establish fragmentation modes for structural elucidation. nih.govresearchgate.net

Table 2: Illustrative GC-MS Parameters for Derivatized this compound

Parameter Typical Value/Condition
Derivatization Agent Silylation or Acylation Reagent
GC Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 100°C to 300°C)
Ionization Mode Electron Ionization (EI)
MS Detector Quadrupole or Ion Trap

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Advanced Detection and Quantification Methods in Complex Matrices

When analyzing this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples, more advanced and sensitive detection methods are required to overcome interferences and achieve low detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. bioanalysis-zone.com This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. bioanalysis-zone.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the analyte's molecular weight is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for the accurate measurement of the analyte at very low concentrations. researchgate.net

The development of an LC-MS/MS method requires careful optimization of both the chromatographic conditions to separate the analyte from matrix components that can cause ion suppression or enhancement, and the mass spectrometric parameters to maximize the signal of the analyte. nih.govnih.gov The use of an isotopically labeled internal standard is often crucial for accurate quantification, as it can compensate for variations in sample preparation and matrix effects. nih.gov

Future Research Directions and Emerging Paradigms for N 2,5 Dimethylphenyl 2 Phenoxyacetamide Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and development of new molecules, including derivatives of N-(2,5-dimethylphenyl)-2-phenoxyacetamide. mdpi.com These computational tools can analyze vast chemical spaces, predict molecular properties, and generate novel structures with desired therapeutic profiles, significantly accelerating the research pipeline. mdpi.comresearchgate.net

Machine learning algorithms can be trained on existing chemical and biological data to predict the bioactivity, pharmacokinetic properties, and potential toxicity of new compounds before they are synthesized, saving considerable time and resources. mdpi.comuniversiteitleiden.nl For instance, generative models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can design novel molecules from scratch that are tailored to interact with specific biological targets. researchgate.net Techniques such as deep learning and the use of molecular fingerprints allow for the rapid screening of virtual libraries to identify promising candidates. mdpi.comnih.gov In the context of phenoxyacetamides, AI can be used to explore the vast chemical space around the core scaffold to design derivatives with improved potency and specificity.

Table 1: Applications of AI/ML Models in Chemical Discovery

AI/ML Model Type Application in Drug Discovery Relevance to Phenoxyacetamide Research
Convolutional Neural Networks (CNNs) Analyzing molecular structures for structure-activity relationship (SAR) studies and virtual screening. nih.gov Predicting the activity of novel this compound derivatives based on structural features.
Recurrent Neural Networks (RNNs) Generating novel chemical structures (de novo drug design) by learning from sequences like SMILES strings. nih.gov Designing new phenoxyacetamide molecules with optimized properties.
Generative Adversarial Networks (GANs) Creating novel molecular structures with desired properties and assisting in de novo drug design. researchgate.net Generating diverse libraries of phenoxyacetamide derivatives for virtual screening against specific targets.
Transformer Models Predicting drug-target interactions and generating molecules for specific targets with high accuracy. mdpi.com Identifying potential biological targets for this compound and designing highly specific binders.

| Support Vector Machines (SVM) | Classifying molecules as active or inactive against a biological target. nih.gov | Screening libraries of phenoxyacetamide derivatives to prioritize candidates for synthesis and testing. |

Exploration of Novel Interaction Mechanisms and Biological Pathways

A critical area for future research is the elucidation of the specific biological pathways modulated by this compound and its derivatives. While the initial synthesis of a compound may be straightforward, understanding its mechanism of action is paramount for its development as a therapeutic agent or research tool.

Recent studies on related phenoxyacetamide compounds have revealed their potential to interact with key signaling pathways implicated in disease. For example, certain N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as inhibitors of the BCR-ABL1 kinase, a protein central to the development of chronic myeloid leukemia (CML). nih.gov The BCR-ABL1 kinase drives multiple signaling pathways that control cell growth and survival. nih.gov The most potent compound from this series, 10m , exhibited an IC₅₀ value of 0.98 μM against K562 leukemia cells, indicating significant anti-proliferative activity. nih.gov

Furthermore, research into other, structurally distinct N-phenyl amides has shown engagement with different pathways. For instance, N-(4-chlorophenyl)-5-carboxamidyl isoxazole (B147169) was found to down-regulate the phosphorylation of STAT3, a novel target in colon cancer, and induce cell death through necrosis. nih.gov These findings suggest that the broader phenoxyacetamide scaffold is a versatile starting point for developing inhibitors of various critical biological targets. Future research should employ techniques like thermal proteome profiling, activity-based protein profiling, and genetic screening to identify the direct binding partners and affected pathways of this compound, potentially uncovering novel therapeutic applications.

Table 2: Research Findings on Bioactivity of Related Acetamide (B32628) Derivatives

Compound Target Cell Line/Pathway Measurement Result Source
Compound 10m (N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative) K562 (Chronic Myeloid Leukemia) IC₅₀ 0.98 μM nih.gov
Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) Colon 38 (Mouse Colon Tumor) IC₅₀ 2.5 µg/mL nih.gov
Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) CT-26 (Mouse Colon Tumor) IC₅₀ 2.5 µg/mL nih.gov

| Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) | STAT3 Pathway | Western Blot | Significant down-regulation of phosphorylated STAT3 | nih.gov |

Development of Advanced Synthetic Methodologies for Complex Derivatives

The exploration of the chemical space around this compound requires robust and flexible synthetic methodologies. The development of advanced synthetic routes that allow for the efficient and diverse modification of the core structure is crucial for generating libraries of compounds for screening and optimization.

One emerging and powerful technique is the use of DNA-Encoded Library (DEL) technology. A "Mask and Release" strategy has been developed that utilizes N-phenoxyacetamide-mediated on-DNA synthesis to create diverse collections of molecules. researchgate.net This approach enables the construction of bioactive benzofuran (B130515) derivatives directly on a DNA tag, allowing for the rapid screening of millions of compounds against a protein target of interest. researchgate.net Applying such a strategy to the this compound scaffold could rapidly generate structure-activity relationship (SAR) data.

In addition to cutting-edge DEL methods, optimizing more conventional synthetic pathways remains important. Patents have detailed multi-step procedures for the synthesis of various phenoxyacetamide compounds, providing a foundational methodology. google.com Research into the synthesis of related structures, such as N-(thiazol-2-yl)phenoxyacetamide derivatives for herbicidal applications, also contributes to the collective knowledge of reaction conditions and viable chemical transformations for this class of compounds. researchgate.net Future efforts should focus on creating modular and high-throughput synthetic platforms to accelerate the generation of complex derivatives.

Table 3: Synthetic Methodologies for Phenoxyacetamide Derivatives

Methodology Description Application
On-DNA Synthesis A "Mask and Release" strategy using N-phenoxyacetamide mediation to synthesize compounds directly attached to a DNA tag. researchgate.net Creation of large, diverse DNA-Encoded Libraries (DELs) for rapid screening and discovery of bioactive molecules. researchgate.net
Multi-step Classical Synthesis Traditional solution-phase synthesis involving sequential reactions, such as the reaction of a substituted amine with a phenoxyacetyl chloride. google.com Scalable production of specific target compounds and analogues for detailed biological evaluation.
Parallel Synthesis The simultaneous synthesis of a large number of related compounds in a spatially separated manner (e.g., in microtiter plates). researchgate.net Rapid generation of focused libraries of derivatives to explore structure-activity relationships (SAR).

| Intramolecular Cross-Coupling | A key reaction step used in the synthesis of complex heterocyclic structures derived from acetamide precursors. researchgate.net | Building complex molecular architectures, such as benzofurans, from simpler phenoxyacetamide starting materials. |

Collaborative Research Initiatives and Data Sharing in Phenoxyacetamide Chemistry

The complexity of modern chemical and biological research necessitates a move away from siloed efforts toward more collaborative and open models. For a broad chemical class like phenoxyacetamides, collaborative initiatives and robust data-sharing platforms are essential for accelerating progress. nih.gov

Public repositories such as PubChem, maintained by the National Center for Biotechnology Information (NCBI), play a vital role in this ecosystem. nih.gov These databases aggregate chemical structures, properties, and biological assay data from thousands of sources, including academic labs, government organizations, and journal publishers. nih.gov Sharing data on this compound and its analogues in such repositories makes it Findable, Accessible, Interoperable, and Reusable (FAIR), allowing researchers worldwide to build upon previous findings. nih.gov

Collaborative initiatives can take many forms, from multi-institutional research projects to public-private partnerships. Such collaborations can pool resources, expertise, and data to tackle complex challenges that would be insurmountable for a single research group. For phenoxyacetamide chemistry, this could involve creating a shared database of synthesized compounds, their spectral data, and their biological activities. This collective data would be invaluable for training more accurate machine learning models, identifying large-scale structure-activity trends, and preventing the duplication of research efforts. nih.gov Fostering a culture of open data sharing will be a key driver of innovation in this field.

Table 4: Examples of Data Sharing and Collaborative Platforms

Platform/Initiative Description Role in Accelerating Research
PubChem A public repository from the NIH for chemical and biological data, organizing information into substances, compounds, and bioassays. nih.gov Provides free and easy access to screening data for bioactive compounds, benefiting preclinical research and enabling large-scale analysis. nih.gov
Open Reaction Database (ORD) An open-access database designed to store detailed information about chemical reactions. nih.gov Aims to make reaction data more FAIR, enabling the development of better predictive models for synthesis planning. nih.gov
Chematica/Synthia AI-powered software for retrosynthesis planning, capable of designing synthetic routes for complex molecules. nih.gov Accelerates the design of efficient synthetic pathways, allowing chemists to focus on execution and discovery. nih.gov

| Public-Private Partnerships | Collaborations between academic institutions and pharmaceutical companies. | Bridge the gap between basic research and clinical development, providing funding and resources to advance promising compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-phenoxyacetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via condensation of 2-phenoxyacetic acid derivatives with 2,5-dimethylaniline. Key steps include:

  • Activation of the carboxylic acid using coupling agents (e.g., EDCI or DCC) in anhydrous conditions.
  • Solvent selection (e.g., dichloromethane or DMF) to improve solubility and reduce side reactions.
  • Monitoring reaction progress via TLC or HPLC to optimize reaction time (typically 12-24 hours) .
    • Yield Optimization : Use excess amine (1.2 equivalents) and maintain a nitrogen atmosphere to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. Software like ORTEP-3 generates 3D structural visualizations .
  • Spectroscopic Analysis :
  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 2.2 ppm (s, 6H, dimethyl groups), δ 6.8–7.4 ppm (aromatic protons) .
  • FT-IR : Confirm amide C=O stretch at ~1650 cm1^{-1} and aromatic C-H stretches at ~3000 cm1^{-1} .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Screening Methods :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural characterization?

  • Troubleshooting :

  • Solvent Effects : Test in deuterated solvents with varying polarities (CDCl3 vs. DMSO-d6) to assess hydrogen bonding impacts .
  • Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) to detect conformational exchange broadening .
  • 2D Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

Q. What strategies are effective in designing derivatives of this compound to enhance bioactivity?

  • Derivatization Approaches :

  • Substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the phenoxy ring to modulate electronic properties and improve receptor binding .
  • Heterocyclic Modifications : Replace the acetamide group with pyrazole or imidazole moieties (e.g., as in ) to exploit π-π stacking interactions .
    • SAR Studies : Correlate substituent position (ortho vs. para) with activity using in silico docking (AutoDock Vina) and in vitro assays .

Q. How can computational methods address discrepancies between predicted and observed reaction outcomes?

  • Computational Tools :

  • DFT Calculations : Optimize transition states (Gaussian 16) to identify kinetic vs. thermodynamic control in reactions like nucleophilic substitutions .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatization pathways .

Q. What mechanisms underlie the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Insights :

  • Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify affinity (Kd_d) for targets like cyclooxygenase-2 (COX-2) .
  • Molecular Dynamics : Simulate ligand-receptor complexes (GROMACS) to identify key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

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